![molecular formula C16H19NO3S B2406143 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide CAS No. 2034548-54-2](/img/structure/B2406143.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide, also known as BHPTHC, is a small molecule that has attracted attention in scientific research due to its potential therapeutic applications. BHPTHC is a derivative of tetrahydrofuran and contains a benzo[b]thiophene ring, which confers unique properties to the molecule.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of benzo[b]thiophen-2-yl-hydrazonoesters in synthesizing a variety of nitrogen nucleophiles, yielding compounds like pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This synthesis pathway is crucial for developing compounds with potential biological activities (Mohareb et al., 2004).
Antimicrobial and Docking Studies
Another study focused on the synthesis and characterization of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These compounds were evaluated for their antimicrobial properties and subjected to molecular docking studies, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Talupur et al., 2021).
Chemoselective N-Benzoylation
A process for the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, producing compounds of biological interest. This method offers a valuable approach to synthesizing biologically active benzamides, further expanding the applications of thiophene derivatives in medicinal chemistry (Singh et al., 2017).
Biological Activities
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown promising antiarrhythmic, serotonin antagonist, and anti-anxiety activities. Such findings underscore the therapeutic potential of these compounds in treating various disorders (Amr et al., 2010).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have exhibited antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents. The study of their molecular structure and interactions can lead to the discovery of novel drugs with improved efficacy (Vasu et al., 2005).
Mechanism of Action
Target of Action
Compounds containing a benzo[b]thiophene nucleus have been reported to exhibit a wide range of therapeutic properties, suggesting they interact with multiple targets .
Mode of Action
Benzo[b]thiophene derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzo[b]thiophene derivatives have been reported to activate the STING protein, triggering the IRF and NF-κB pathways .
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12,19H,6-7,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTKQTSDHUZHNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCOC1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide |
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